molecular formula C10H13N5O2 B1610220 Tert-butyl N-(7H-purin-6-yl)carbamate CAS No. 309947-88-4

Tert-butyl N-(7H-purin-6-yl)carbamate

Cat. No. B1610220
CAS RN: 309947-88-4
M. Wt: 235.24 g/mol
InChI Key: IXLGPDYAOBHJFO-UHFFFAOYSA-N
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Description

Tert-butyl N-(7H-purin-6-yl)carbamate is a chemical compound with the linear formula C15H21N5O4 . It is also known as tert-butyl N-tert-butoxycarbonyl-n-(7h-purin-6-yl)carbamate .


Molecular Structure Analysis

The molecular weight of Tert-butyl N-(7H-purin-6-yl)carbamate is 335.36 . The InChI code for this compound is 1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) .


Chemical Reactions Analysis

Specific chemical reactions involving Tert-butyl N-(7H-purin-6-yl)carbamate are not available in the sources I found .


Physical And Chemical Properties Analysis

Tert-butyl N-(7H-purin-6-yl)carbamate is a solid at room temperature . It has a high GI absorption, and it is a substrate for CYP1A2 and CYP2C19 . Its water solubility is 0.204 mg/ml .

Mechanism of Action

The mechanism of action of Tert-butyl N-(7H-purin-6-yl)carbamate is not explicitly mentioned in the sources I found .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for the research and application of Tert-butyl N-(7H-purin-6-yl)carbamate are not mentioned in the sources I found , compounds of this nature are often subjects of ongoing research in medicinal chemistry and drug discovery.

properties

IUPAC Name

tert-butyl N-(7H-purin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)15-8-6-7(12-4-11-6)13-5-14-8/h4-5H,1-3H3,(H2,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLGPDYAOBHJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450145
Record name Tert-butyl N-(7H-purin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(7H-purin-6-yl)carbamate

CAS RN

309947-88-4
Record name Tert-butyl N-(7H-purin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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